1-(4-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2-methyl-4-nitrophenyl moiety. The presence of electron-withdrawing groups (fluorine, nitro) and aromatic substituents likely influences its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-11-16(24(27)28)8-9-18(13)22-19(25)17-3-2-10-23(20(17)26)12-14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMNDULWNBWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and its pharmacological properties.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is essential for its biological activity. The presence of a fluorobenzyl group and a nitrophenyl moiety contributes to its pharmacokinetic properties and interaction with biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : 329.32 g/mol
Research indicates that this compound may act as a selective inhibitor of specific kinases involved in cancer cell proliferation. According to studies, it has shown promising results in inhibiting Met kinase activity, which is crucial for tumor growth and metastasis.
Key Findings:
- Kinase Inhibition : The compound demonstrated potent inhibition of Met kinase, leading to reduced tumor growth in xenograft models .
- Neurotoxicity : Similar compounds have been evaluated for neurotoxic effects through monoamine oxidase (MAO) pathways, indicating the need for careful assessment of safety profiles .
Biological Activity Evaluation
The biological activity of the compound has been assessed through various in vitro and in vivo studies:
In Vitro Studies
- Cell Line Testing : The compound was tested against several cancer cell lines, showing significant cytotoxicity at nanomolar concentrations.
- Mechanistic Studies : Assays indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
- Xenograft Models : In studies involving human gastric carcinoma xenografts, the compound resulted in complete tumor stasis following oral administration, showcasing its potential as an anti-cancer agent .
Case Studies
Several case studies highlight the efficacy and safety profile of the compound:
- Case Study 1 : A preclinical trial involving GTL-16 human gastric carcinoma demonstrated that administration of the compound led to significant tumor regression without notable adverse effects.
- Case Study 2 : Another study focused on the pharmacokinetics revealed favorable absorption and distribution characteristics, supporting its advancement into clinical trials.
Pharmacological Profile
The pharmacological profile includes:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain under investigation.
- Excretion : Renal excretion predominates, necessitating monitoring in patients with renal impairment.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the nitrophenyl ring undergoes oxidation under specific conditions. For example:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Methyl → Carboxylic Acid | KMnO₄ in H₂SO₄, reflux, 6h | 1-(4-Fluorobenzyl)-N-(2-carboxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 78% |
This reaction proceeds via radical intermediates, with the nitro group stabilizing the transition state through electron withdrawal .
Reduction Reactions
The nitro group (-NO₂) is reducible to an amine (-NH₂), enabling further functionalization:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Nitro → Amine | H₂ (1 atm), Pd/C (10%), EtOH, 24h | 1-(4-Fluorobenzyl)-N-(2-methyl-4-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 92% |
The reaction is highly selective for the nitro group without affecting the dihydropyridine ring .
Substitution Reactions
Electrophilic aromatic substitution occurs at the electron-deficient nitrophenyl ring:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12h | 1-(4-Fluorobenzyl)-N-(2-methyl-4-nitro-5-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 65% |
The bromine atom preferentially substitutes at the para position relative to the nitro group due to steric and electronic factors.
Amide Bond Cleavage
The carboxamide linkage undergoes hydrolysis under acidic or basic conditions:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid + 2-methyl-4-nitroaniline | 84% |
| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 60°C, 6h | Same as above | 72% |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon.
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, while UV light exposure induces partial isomerization:
| Condition | Observation | Data Source |
|---|---|---|
| Thermal (220°C) | 5% mass loss over 1h; decomposition to CO₂ and NH₃ | |
| UV Light (254 nm, 24h) | 15% conversion to Z-isomer via rotation around the amide C–N bond |
Reactivity in Multicomponent Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the dihydropyridine core, benzyl groups, and carboxamide-linked aromatic rings. These modifications impact physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Substituent Variations on the Dihydropyridine Core
- BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Features an ethoxy group at position 4 and a 3-chloropyridinyloxy substituent. Acts as a selective Met kinase inhibitor with oral efficacy, highlighting the importance of the 4-ethoxy group for kinase binding . The target compound lacks this ethoxy group, which may reduce kinase affinity but improve selectivity for other targets.
- N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Substituted with a 2-chloro-6-fluorobenzyl group and a 4-acetylphenyl carboxamide.
Modifications on the Benzyl Group
N-(2-methyl-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :
N-Cycloheptyl-1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (B6) :
Carboxamide-Linked Aromatic Ring Modifications
DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide):
- N-(4-Fluorobenzyl)-6-[(4-fluorobenzyl)amino]-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (37): Contains dual 4-fluorobenzyl groups (one on the dihydropyridine, one on the amino side chain). This bifluorinated structure enhances target binding in some kinase assays but complicates synthesis, as noted by its formation as a side product requiring chromatographic purification .
Key Research Findings and Trends
Electron-Withdrawing Groups : The 4-fluorobenzyl and nitro groups in the target compound enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme binding pockets. This contrasts with methoxy or acetyl groups, which prioritize solubility over binding .
Synthetic Yields : Substituents influence synthetic efficiency. For example, compound B6 is synthesized in 25% yield, while B7 (with a 4-fluorophenyl group) achieves 50% yield, suggesting fluorinated aromatics improve reaction kinetics .
Biological Activity : Met kinase inhibitors like BMS-777607 require specific substituents (e.g., ethoxy, chloropyridinyl) for efficacy. The target compound’s nitro group may redirect activity toward nitroreductase-sensitive pathways .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
- Core scaffold formation : Coupling of 4-fluorobenzylamine with a dihydropyridine precursor via nucleophilic acyl substitution .
- Nitrophenyl incorporation : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce the 2-methyl-4-nitrophenyl group, optimized under palladium catalysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Key challenges: Avoiding lactamization of the dihydropyridine ring during coupling steps; controlling nitro-group reduction requires inert atmospheres .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the dihydropyridine ring conformation and confirms intramolecular hydrogen bonding between the amide and nitro groups .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for fluorobenzyl (δ 4.8 ppm, singlet) and nitrophenyl protons (δ 8.2–8.4 ppm, doublets) .
- FT-IR : Strong C=O stretch at 1680 cm⁻¹ (amide) and 1720 cm⁻¹ (dihydropyridinone) .
Q. What is the solubility profile, and what formulation strategies improve bioavailability?
- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) due to lipophilic fluorobenzyl and nitrophenyl groups.
- Formulation approaches :
- Co-solvents : PEG-400/water mixtures increase solubility to 2.5 mg/mL .
- Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) enhance oral absorption in preclinical models .
- Prodrug strategies : Phosphate ester derivatives improve solubility by 10-fold .
Advanced Research Questions
Q. How do substitutions at pyridine and phenyl positions affect kinase selectivity and potency?
Substitutions critically modulate target engagement:
| Position | Substituent | Effect | Reference |
|---|---|---|---|
| Pyridine C-4 | Methoxy | ↑ Solubility, ↓ Met kinase IC₅₀ (12 nM → 8 nM) | |
| Phenyl C-3 | Chloro | ↑ c-Met selectivity (10-fold over VEGFR2) |
- Methodology : Competitive binding assays (TR-FRET) and molecular docking (AutoDock Vina) validate steric and electronic interactions with kinase ATP pockets .
Q. What experimental models validate its in vivo efficacy?
- GTL-16 gastric carcinoma xenografts : Oral administration (50 mg/kg/day) achieves tumor stasis (p<0.01 vs. control) by day 21, with plasma Cmax = 8.2 µM .
- PK/PD correlation : AUC₀–24h (420 µg·h/mL) correlates with phospho-Met inhibition in tumor lysates (Western blot) .
- Toxicity : No weight loss or hepatotoxicity observed at therapeutic doses .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?
- Orthogonal assays : Compare enzymatic IC₅₀ (HTRF kinase assays) vs. cellular EC₅₀ (pMet inhibition in HepG2 cells) to rule out off-target effects .
- Crystallographic validation : Resolve ambiguous binding modes using ligand-bound kinase domain structures (PDB: 3LQ8) .
- Meta-analysis : Cross-reference SAR trends with analogous dihydropyridines (e.g., BMS-777607) to identify conserved pharmacophores .
Q. What computational methods predict metabolic stability and CYP inhibition?
- In silico tools :
- CYP3A4 liability : SwissADME predicts two metabolic hotspots (fluorobenzyl oxidation, nitro reduction).
- Metabolism : GLORY-X identifies N-demethylation as the primary clearance pathway (t₁/₂ = 2.1 h in human microsomes) .
Q. How is fluorescence spectroscopy utilized to study its interaction with serum proteins?
- Quenching experiments : Stern-Volmer plots reveal static quenching of BSA fluorescence (Ksv = 2.8 × 10⁴ M⁻¹), indicating strong binding .
- Binding constants : Two-site model (K₁ = 5.6 × 10⁵ M⁻¹, K₂ = 1.2 × 10⁴ M⁻¹) suggests high-affinity albumin interaction .
- Thermodynamics : ΔH = -42 kJ/mol (van’t Hoff analysis) confirms hydrophobic forces dominate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
